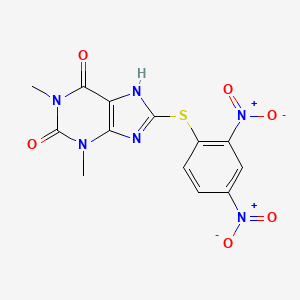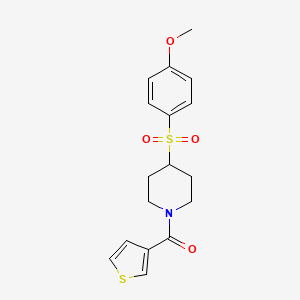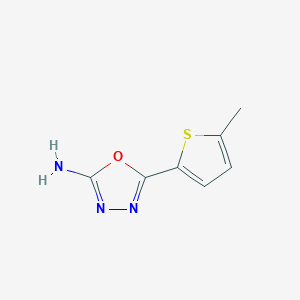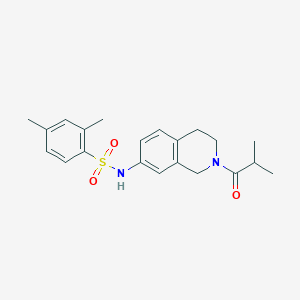
8-(2,4-dinitrophenyl)sulfanyl-1,3-dimethyl-7H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 8-(2,4-dinitrophenyl)sulfanyl-1,3-dimethyl-7H-purine-2,6-dione is a chemically modified purine derivative. Purine derivatives are a significant class of compounds due to their role as components of nucleic acids and their involvement in numerous biochemical processes. The specific modifications on the purine ring can drastically alter the chemical and biological properties of these molecules.
Synthesis Analysis
The synthesis of dinitrophenylsulfanyl purine derivatives is not directly described in the provided papers. However, the nitration of pyrimidine-4,6-diones has been studied, leading to the formation of gem-dinitropyrimidine-4,6-diones in high yields . These gem-dinitro products are reactive towards nucleophiles, which could potentially be utilized to introduce a dinitrophenylsulfanyl group at the appropriate position on the purine ring. Additionally, selective sulfonylation of bromoadenosine derivatives has been achieved, which suggests that similar methods could be applied to synthesize the sulfanyl purine derivatives .
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial in determining their reactivity and interaction with biological molecules. The introduction of a dinitrophenylsulfanyl group is likely to influence the electronic distribution within the purine ring, affecting its reactivity. The papers provided do not directly discuss the molecular structure of this compound, but they do provide insights into the structural changes induced by substituents on the purine ring, such as the weakening of basicity and the increase in acid strength observed in 6-methylsulphonylpurin-8-ones .
Chemical Reactions Analysis
The chemical reactivity of purine derivatives is significantly altered by the introduction of various substituents. For instance, 6-methylthiopurin-8-ones can be converted to sulphones using chlorine, and their reactivity towards thiohydrolysis varies depending on the position and number of methyl groups . This suggests that the dinitrophenylsulfanyl group in the compound of interest could also confer unique reactivity patterns, potentially making it susceptible to nucleophilic attacks or facilitating the formation of specific products under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are influenced by their molecular structure. The presence of a dinitrophenylsulfanyl group is expected to affect properties such as solubility, melting point, and stability. The gem-dinitro products mentioned in the first paper are described as being easily attacked by nucleophiles, indicating that they may have enhanced reactivity compared to their non-nitrated counterparts . The sulphonylation reactions discussed in the second paper also imply that the introduction of sulfonyl groups can lead to the formation of compounds with distinct UV and IR absorption properties . The third paper provides information on how substituents like a methylsulphonyl group can alter the basicity and acid strength of purine rings .
科学的研究の応用
Synthesis and Pharmacological Evaluation
A study conducted by Chłoń-Rzepa et al. (2013) explored the synthesis of new aminoalkylamino and arylpiperazinylpropoxy derivatives of 1,3-dimethyl-3,7-dihydropurine-2,6-dione, focusing on their potential psychotropic activity as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. The study revealed that certain derivatives exhibited antidepressant-like and anxiolytic-like activities, highlighting the potential of these compounds in designing new serotonin receptor ligands with psychotropic properties Chłoń-Rzepa et al., 2013.
Metal Complex Synthesis
Research by Shaker (2011) focused on the synthesis of mixed ligand metal complexes using 1,3-dimethyl-7H-purine-2,6-dione and other ligands like thiocyanate and cyanate ions. The study found that these compounds formed solid products that were characterized using various spectroscopic methods, suggesting the use of purine diones in the formation of complex metal ions Shaker, 2011.
Synthesis of Thiadiazepino Purines
Hesek and Rybár (1994) reported the synthesis of new thiadiazepino-purine ring systems. The synthesis involved the use of mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione derivatives, demonstrating a method for creating novel purine-based compounds with potential biological activities Hesek & Rybár, 1994.
Synthesis of Imidazopurine Derivatives
Zagórska et al. (2009) synthesized a series of arylpiperazinylpropyl derivatives of imidazopurine diones. Their research indicated that these compounds were potent ligands for the 5-HT1A receptor and exhibited anxiolytic-like and antidepressant-like activities in preclinical studies. This highlights the potential of purine derivatives in developing new anxiolytic and antidepressant agents Zagórska et al., 2009.
Synthesis of Thiazolo Purine Diones
Khaliullin and Klen (2010) proposed a new synthesis method for thiazolo purine diones. Their work contributed to the understanding of synthesizing purine derivatives, which could be applied in various fields, including pharmaceuticals Khaliullin & Klen, 2010.
作用機序
特性
IUPAC Name |
8-(2,4-dinitrophenyl)sulfanyl-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O6S/c1-16-10-9(11(20)17(2)13(16)21)14-12(15-10)26-8-4-3-6(18(22)23)5-7(8)19(24)25/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPQPTDHTHHINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-Diethyl-2-[[2-(4-formylphenoxy)acetyl]-methylamino]acetamide](/img/structure/B3013504.png)


![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3013509.png)

![3-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one](/img/structure/B3013512.png)
![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3013513.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B3013514.png)
![1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole](/img/structure/B3013517.png)


![7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one](/img/structure/B3013521.png)
![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B3013523.png)
